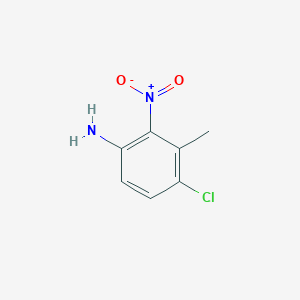

4-Chloro-3-methyl-2-nitroaniline

Description

Contextual Significance of Substituted Nitroanilines in Contemporary Chemical Science

Substituted nitroanilines are of paramount importance in modern chemical science due to their versatile nature. They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. researchgate.net The presence of both an amino group and a nitro group on the aromatic ring makes them highly reactive and amenable to a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amino group, opening up pathways for the synthesis of various diamine derivatives, which are themselves valuable in polymer and materials science. Furthermore, the amino group can be diazotized, a cornerstone reaction in the synthesis of azo dyes and other functionalized aromatic compounds. nih.gov

The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique properties to the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity is further modulated by the presence of other substituents, such as halogens and alkyl groups.

Rationale for Dedicated Academic Inquiry into 4-Chloro-3-methyl-2-nitroaniline

The specific substitution pattern of this compound presents a compelling case for dedicated academic inquiry. The presence of a chloro, a methyl, and a nitro group on the aniline (B41778) backbone, in a specific ortho, meta, and para arrangement relative to the amino group, creates a unique electronic and steric environment. This distinct architecture is expected to influence the compound's reactivity, selectivity in chemical reactions, and its potential biological activity.

Overview of Major Research Domains for this compound

Given the functional groups present in this compound, its research applications can be anticipated in several key domains:

Synthetic Intermediates: The compound is a potential precursor for the synthesis of more complex molecules. For example, reduction of the nitro group would yield a substituted o-phenylenediamine (B120857), a valuable synthon for the preparation of heterocyclic compounds like benzimidazoles, which are known to exhibit a wide range of biological activities.

Dye and Pigment Chemistry: Like many other nitroanilines, it could serve as a precursor for the synthesis of novel azo dyes. The specific substitution pattern might lead to dyes with unique color properties and fastness.

Materials Science: The molecule could be explored as a building block for the creation of new organic materials with interesting optical or electronic properties. Polyanilines and their derivatives are known for their conducting properties, and the specific substituents on this molecule could modulate these properties.

Interdisciplinary Relevance and Untapped Research Potentials

The study of this compound extends beyond the confines of traditional organic chemistry. Its potential applications in medicinal chemistry are noteworthy. Many biologically active compounds contain substituted aniline cores. The unique combination of substituents in this molecule could lead to interactions with biological targets, making it a candidate for drug discovery programs.

Furthermore, the compound's properties could be of interest in the field of environmental science, particularly in the study of the fate and transformation of substituted anilines in the environment. The untapped research potential lies in a systematic exploration of its reactivity, spectroscopic properties, and biological activity, which could unveil novel applications and expand our understanding of structure-function relationships in this class of compounds.

Interactive Data Table: Physicochemical Properties of Related Nitroanilines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-2-nitroaniline (B28928) | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | 116-118 |

| 4-Chloro-3-nitroaniline (B51477) | 635-22-3 | C₆H₅ClN₂O₂ | 172.57 | 102-106 |

| 4-Methyl-2-nitroaniline | 89-62-3 | C₇H₈N₂O₂ | 152.15 | 114-117 |

| 3-Chloro-2-methyl-4-nitroaniline | 64863-10-1 | C₇H₇ClN₂O₂ | 186.60 | Not Available |

Data sourced from various chemical suppliers and databases. chemicalbook.comtcichemicals.comglentham.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHHJCSQFNOFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 4 Chloro 3 Methyl 2 Nitroaniline

Established Synthetic Routes to 4-Chloro-3-methyl-2-nitroaniline Precursors and Analogues

The construction of the this compound molecule typically proceeds by functionalizing a simpler aromatic precursor, such as 3-methylaniline (m-toluidine). The sequence of nitration, halogenation, and methylation is critical to obtaining the desired isomer.

Nitration Strategies for Aromatic Systems

Aromatic nitration is a cornerstone of organic synthesis, commonly achieved through electrophilic aromatic substitution. wikipedia.org The most prevalent method involves the use of a "mixed acid," a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wikipedia.org

For aniline (B41778) derivatives, direct nitration can be problematic, often leading to oxidation and the formation of a mixture of products, including significant amounts of the meta-isomer due to the formation of the anilinium ion in the acidic medium. researchgate.net To circumvent these issues and control the regioselectivity, the highly activating amino group is often protected before nitration. A common strategy is the acetylation of the amine with acetic anhydride (B1165640) to form an acetanilide. This amide group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled reaction and favoring the para-substituted product. researchgate.net Following nitration, the acetyl group can be readily removed by hydrolysis to regenerate the amine.

The synthesis of precursors to this compound would likely involve the nitration of a substituted toluidine. For instance, the nitration of 3-methylaniline (m-toluidine) must be carefully controlled to direct the nitro group to the desired position. doubtnut.comguidechem.combiosynth.com The directing effects of both the amino and methyl groups will influence the final position of the incoming nitro group.

Table 1: Nitration Strategies for Aromatic Amines

| Method | Reagents | Key Features & Outcomes | Citations |

|---|---|---|---|

| Direct Nitration | HNO₃ / H₂SO₄ | Can lead to oxidation and a mixture of ortho, meta, and para isomers with anilines. | researchgate.net |

| Protected Nitration | 1. Acetic Anhydride2. HNO₃ / H₂SO₄3. Hydrolysis (H₃O⁺) | Protects the amine, prevents oxidation, and improves regioselectivity, favoring the para-isomer. | researchgate.net |

| Diazotization-Nitration | 1. NaNO₂ / HCl2. HBF₄3. NaNO₂ / Cu | A multi-step route to replace an amino group with a nitro group, useful for specific isomers. | doubtnut.comyoutube.com |

| Alternative Nitrating Agents | tert-Butyl nitrite (B80452) (TBN) | Can be used for regioselective ring nitration of N-alkyl anilines. | researchgate.net |

Halogenation Procedures for Aniline Derivatives

The introduction of a chlorine atom onto the aromatic ring is another key electrophilic aromatic substitution reaction. wikipedia.orglibretexts.org Direct chlorination of highly activated rings like aniline can be too vigorous, often requiring no catalyst but resulting in multiple substitutions. tandfonline.com To achieve selective monochlorination, milder conditions or protecting the amino group are necessary.

Reagents such as N-chlorosuccinimide (NCS) in a solvent like acetonitrile (B52724) have been used for the regioselective monochlorination of deactivated anilines. tandfonline.com For less activated substrates, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically required to polarize the Cl-Cl bond, making it more electrophilic. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, a likely precursor to be chlorinated would be 2-nitro-3-methylaniline. The directing effects of the existing methyl and nitro groups would guide the incoming chlorine atom. The amine group is a powerful ortho-, para-director, while the nitro group is a meta-director. vedantu.com Their combined influence determines the final substitution pattern.

Methylation Approaches for Amines and Aromatic Rings

Methyl groups can be introduced onto either the aromatic ring or the nitrogen atom of the amine.

Ring Methylation (Friedel-Crafts Alkylation): This classic method attaches alkyl groups to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.orgmasterorganicchemistry.com However, this reaction has limitations, including the possibility of carbocation rearrangements and polyalkylation, as the product is more reactive than the starting material. wikipedia.org For the synthesis of this compound, the methyl group is often present on the starting material (e.g., m-toluidine) before other functionalizations. doubtnut.com

N-Methylation of Amines: Selective mono-methylation of a primary amine can be achieved through various methods. One industrial process involves reacting the nitroaniline with formaldehyde (B43269) or paraformaldehyde in the presence of sulfuric acid. google.com This provides a direct route to N-methylated products. Another approach involves reductive amination or using CO₂/H₂ with a suitable catalyst. rsc.org To avoid di-methylation, a two-step sequence of formylation followed by alkylation is sometimes employed.

Table 2: Common Methylation Methods for Anilines and Aromatic Rings

| Method | Reagents | Substrate | Purpose | Citations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | Benzene (B151609) derivative | Ring Methylation | wikipedia.orgmasterorganicchemistry.comnih.gov |

| N-Methylation | Formaldehyde / H₂SO₄ | Nitroaniline | N-Methylation | google.com |

| Reductive N-Methylation | Methanol (B129727), t-BuOK, Pd/C catalyst | Nitroarene or Amine | N-Methylation | sci-hub.se |

| Direct N-Methylation | Paraformaldehyde, Cu-based catalyst | Nitro compound | N-Methylation | google.com |

Reaction Conditions and Parameter Influence on Synthetic Outcomes

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing side reactions and waste.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent can significantly impact the rate and selectivity of electrophilic aromatic substitutions. researchgate.netacs.org In mixed-acid nitrations, sulfuric acid often serves as both the catalyst and the solvent. However, in other systems, the solvent's polarity can influence the reaction outcome. Studies on anisole (B1667542) nitration showed that nonpolar solvents resulted in better conversions and yields compared to polar solvents. researchgate.net The use of ionic liquids has been explored for halogenation reactions, in some cases providing higher conversions at lower temperatures compared to aqueous solvents. nih.gov For N-methylation using paraformaldehyde, a mixed solvent system of water and DMSO has been reported. google.com Furthermore, the solvent plays a critical role in the purification process, particularly during recrystallization, where an appropriate solvent system can effectively remove impurities.

Temperature and Pressure Optimization for Enhanced Yield and Purity

Temperature is a critical parameter, especially in highly exothermic reactions like nitration. Low temperatures, often between -20°C and 10°C, are typically employed to control the reaction rate, prevent the formation of unwanted byproducts from over-nitration or oxidation, and improve the regioselectivity. nih.govgoogle.com For instance, in the nitration of certain aniline derivatives, maintaining a temperature range of -5°C to +5°C during the addition of nitric acid is preferred to ensure a high yield of the desired isomer. google.com

Pressure is generally less of a controlling factor for liquid-phase laboratory-scale syntheses of this type. However, it can become significant in industrial-scale processes, especially when dealing with gaseous reagents or byproducts, or when trying to influence reaction equilibria. Certain modern activation methods, such as using high pressure, have been investigated as alternatives to traditional heating to promote reactions. nih.gov For specific catalytic hydrogenations that might be used in precursor synthesis, both temperature and pressure are key variables that must be optimized to ensure selective reduction of one functional group without affecting others. pressbooks.pub

Table 3: Effect of Temperature on Nitration of Aniline Derivatives

| Reaction Step | Temperature Range | Rationale | Citations |

|---|---|---|---|

| Addition of Nitrating Agent | -20°C to +10°C | Control exothermic reaction, prevent side reactions. | google.com |

| Preferred Range for Nitric Acid Addition | -5°C to +5°C | Maximize yield and purity of the desired isomer. | google.com |

| Post-Addition Stirring | Allowed to rise to +5°C to 10°C | Ensure reaction completion. | google.com |

Catalyst Selection and Mechanistic Role in Synthesis

The synthesis of substituted nitroanilines, including this compound, often involves catalytic processes to ensure efficiency and selectivity. The choice of catalyst is paramount and is dictated by the specific transformation, such as nitration, chlorination, or reduction of a nitro group.

In related syntheses, strong acids are frequently employed as catalysts. For instance, in the methylation of similar aniline derivatives, concentrated sulfuric acid can act as both a catalyst and a solvent. Its mechanistic role is to protonate the amine group, which enhances its electrophilicity, facilitating reactions like methylation. For the synthesis of related chloro-anilines, catalytic hydrogenation is a key step. The reduction of 2-chloro-5-nitrotoluene (B86962) to produce 4-chloro-3-methylaniline (B14550) utilizes a platinum catalyst. wipo.int In this heterogeneous catalysis, the platinum surface adsorbs both the nitro compound and hydrogen, lowering the activation energy for the reduction reaction, which selectively converts the nitro group to an amine while leaving the chloro- and methyl- groups intact. The primary byproduct in this case is water, presenting an advantage over older methods that used reducing agents like iron powder, which generate significant solid waste. wipo.int

Transition metal complexes have also been explored for their catalytic activity. A Cobalt(II) complex, for example, has demonstrated catalytic proficiency in the reduction of 4-nitroaniline (B120555) to 4-phenylenediamine using sodium borohydride (B1222165) as a reducing agent. researchcommons.org The catalyst facilitates the transfer of hydride from the borohydride to the nitro group, significantly accelerating a reaction that is otherwise very slow. researchcommons.org This suggests that similar metal complexes could be effective catalysts for reactions involving this compound.

Below is a table summarizing various catalysts used in the synthesis of related anilines.

| Catalyst Type | Example Catalyst | Reaction Type | Mechanistic Role | Reference |

| Acid Catalyst | Concentrated Sulfuric Acid | Methylation | Protonates the amine to increase electrophilicity. | |

| Heterogeneous Catalyst | Platinum (Pt) | Hydrogenation (Nitro Reduction) | Adsorbs reactants, lowering the activation energy for hydrogen addition. | wipo.int |

| Homogeneous Catalyst | Cobalt(II) Complex | Nitro Reduction | Facilitates hydride transfer from a reducing agent to the nitro group. | researchcommons.org |

| Acid Catalyst | Polyphosphoric Acid | Cyclization | Acts as a dehydrating and cyclizing agent in quinoline (B57606) synthesis. | atlantis-press.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis routes for specialty chemicals like this compound, aiming to reduce environmental impact and improve process efficiency. mdpi.com

Development of Environmentally Benign Synthetic Protocols

A key focus in green chemistry is the development of synthetic methods that use less hazardous substances and generate benign byproducts. mdpi.com For the synthesis of related amino anilines, a green and practical reduction method has been developed using thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This approach is notable because the primary byproduct is urea, an environmentally friendly compound that is easily separated from the final product. researchgate.net This contrasts sharply with traditional reduction methods, such as those using iron powder or sodium sulfide, which create large volumes of sludge and environmentally harmful waste. wipo.intrsc.org

The choice of solvent is another critical factor. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com While the solubility of many organic compounds in water can be a challenge, developing catalytic systems that function in aqueous media is a significant goal. For example, the reduction of nitroarenes has been successfully carried out using gold nanoparticles supported on starch in a water-ethanol mixture, demonstrating a greener alternative to traditional organic solvents. chemicalbook.com

Atom Economy and Waste Reduction in Production Pathways

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Catalytic reactions are inherently more atom-economical than stoichiometric ones. rsc.org For instance, the catalytic hydrogenation of a nitro compound to an aniline has a significantly higher atom economy than a stoichiometric reduction using iron powder, where the iron becomes a low-value iron oxide sludge byproduct. rsc.org

The table below illustrates the atom economy for different types of reactions relevant to aniline synthesis.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Addition | A + B | C | None | 100% |

| Substitution | A + B | C | D | < 100% |

| Elimination | A | B | C | < 100% |

In the context of this compound synthesis, pathways that maximize the incorporation of atoms from starting materials are preferred. For example, a direct amination or nitration reaction that only produces water as a byproduct would be highly atom-economical. rsc.org Comparing different methylating agents for N-methylation of anilines shows that methanol and dimethyl carbonate (DMC) can offer better atom economy and lower environmental impact compared to methyl iodide or dimethyl sulfate. researchgate.net Minimizing waste is not only environmentally responsible but also reduces the economic costs associated with waste disposal. wikipedia.org

Industrial Synthesis Scale-Up Challenges and Solutions

Transitioning a synthetic route for this compound from the laboratory to industrial production presents several challenges that require careful process optimization and engineering solutions.

One of the primary challenges in nitration and other exothermic reactions is heat management . Without proper control, exothermic runaway can occur, leading to side reactions, reduced yield, and potential safety hazards. The industrial solution involves using specialized reactors with efficient cooling systems, controlling the rate of reagent addition, and optimizing the temperature profile throughout the reaction. For instance, a process might start at a lower temperature (e.g., 30–35°C) during initial reagent addition and then be carefully heated to a higher temperature (e.g., 45–50°C) to ensure the reaction goes to completion.

Purity and byproduct formation are also significant concerns. google.com Side reactions can lead to impurities that are difficult to separate from the final product, impacting its quality and suitability for subsequent applications. Solutions include precise control of stoichiometry to avoid excess reagents, optimization of reaction conditions (temperature, pressure, and time) to minimize byproduct formation, and the development of efficient purification techniques. google.com Post-synthesis recrystallization from appropriate solvent mixtures, such as methanol-water, is a common method to achieve high purity.

The handling and recycling of reagents and catalysts pose another challenge on an industrial scale. For example, using strong acids like sulfuric acid necessitates corrosion-resistant equipment and procedures for neutralization and disposal of acidic waste streams. The use of heterogeneous catalysts, like platinum on carbon, is often preferred in industrial settings because they can be easily recovered by filtration and reused, which is both economically and environmentally advantageous. wipo.int

The table below outlines common scale-up challenges and their corresponding solutions.

| Challenge | Potential Problem | Solution(s) | Reference |

| Heat Management | Exothermic runaway, side reactions, reduced yield. | Use of jacketed reactors with cooling, controlled reagent addition, optimized temperature profiles. | |

| Product Purity | Formation of isomers and other byproducts. | Precise stoichiometric control, optimization of reaction conditions, advanced purification methods (e.g., recrystallization). | google.com |

| Reagent/Catalyst Handling | Corrosion, waste disposal, catalyst recovery. | Use of corrosion-resistant materials, implementation of waste neutralization protocols, selection of easily recoverable heterogeneous catalysts. | wipo.int |

| Process Efficiency | Long reaction times, low conversion rates. | Catalyst optimization, investigation of alternative synthetic routes, use of process analytical technology (PAT) for real-time monitoring. | atlantis-press.com |

Successfully scaling up the synthesis of this compound requires a multidisciplinary approach, combining chemical expertise with process engineering to create a safe, efficient, and economically viable industrial process.

Reactivity and Mechanistic Studies of 4 Chloro 3 Methyl 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The benzene (B151609) ring of 4-chloro-3-methyl-2-nitroaniline is subject to the combined electronic effects of four different substituents, leading to a nuanced reactivity profile towards electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. The methyl (-CH₃) group is also an activating, ortho, para-directing substituent. Conversely, the nitro (-NO₂) group is a strong deactivating group and is meta-directing, while the chloro (-Cl) group is deactivating but ortho, para-directing.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group at the C-4 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group in the ortho position (C-2). The nitro group stabilizes the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex. researchgate.net

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. researchgate.net In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This type of reaction is generally favored in polar aprotic solvents. clockss.org Studies on analogous compounds, such as p-chloronitrobenzene, show that they react with various nucleophiles like amines under pressure to yield substituted products. oup.com The reaction of 3-bromo-4-nitropyridine (B1272033) with amines also proceeds via nucleophilic substitution, highlighting the activation provided by an ortho or para nitro group. clockss.org

Transformations of the Nitro Group: Reduction Pathways and Products

The nitro group is one of the most reactive sites in this compound and can be transformed into a variety of other functional groups, most notably through reduction. The specific product obtained depends on the reducing agent and the reaction conditions.

The most common transformation is the complete reduction of the nitro group to a primary amino group (-NH₂), yielding 4-chloro-3-methylbenzene-1,2-diamine. This is a crucial step in the synthesis of various heterocyclic compounds. A variety of reagents can accomplish this reduction. commonorganicchemistry.com However, care must be taken to choose a reagent that does not also cause dehalogenation (removal of the chlorine atom). commonorganicchemistry.comresearchgate.net

Under milder conditions or with specific reagents, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or nitroso derivatives. nih.gov For example, enzymatic reduction in biological systems often proceeds via a hydroxylamino intermediate. nih.gov

The following table summarizes common reduction methods for aromatic nitro groups and their expected products.

| Reducing Agent/System | Primary Product | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Amine | Highly efficient, but may cause dehalogenation of the C-Cl bond. | commonorganicchemistry.com |

| H₂, Raney Nickel | Amine | Often preferred over Pd/C to avoid dehalogenation of aryl chlorides. | commonorganicchemistry.comresearchgate.net |

| SnCl₂ / HCl | Amine | A classic and reliable method for chemoselective nitro reduction. | commonorganicchemistry.com |

| Fe / HCl or Fe / Acetic Acid | Amine | An economical and widely used industrial method (Bechamp reduction). | researchgate.net |

| Zn / Acid | Amine | Provides a mild method for reduction. | commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Amine | Can sometimes be used for selective reduction of one nitro group in dinitro compounds. | commonorganicchemistry.comresearchgate.net |

| Specific Nitroreductases | Hydroxylamine | Enzymatic reductions can be highly selective, often yielding hydroxylamines as stable products. | nih.gov |

Reactivity of the Amino Group: Derivatization and Functionalization

The primary amino group in this compound is a versatile functional handle that allows for a wide range of derivatization and functionalization reactions.

Formation of Schiff Bases and Imines

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. isca.in The reaction is often catalyzed by a trace amount of acid. researchgate.net The synthesis of Schiff bases from substituted anilines, including chloro- and nitro-substituted variants, is a well-established method for creating ligands for metal complexes and compounds with diverse biological activities. tsijournals.comijapbc.comresearchgate.net

Amidation and Ureation Reactions

As a nucleophile, the amino group reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This amidation reaction is a fundamental process in organic synthesis. For example, the reaction of a related compound, 4-chloro-3,5-dinitroaniline, with an acyl chloride derivative has been reported to produce the corresponding amide. nih.gov Similarly, derivatization reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) are designed to react with amino groups to form derivatives suitable for analytical techniques like HPLC. nih.gov In a similar fashion, the amino group can react with isocyanates to produce substituted ureas.

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. organic-chemistry.org This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salts of aromatic amines are relatively stable at low temperatures and are highly valuable synthetic intermediates. learncbse.in

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com Furthermore, diazonium ions are weak electrophiles and can attack activated aromatic rings, such as those in phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling to form brightly colored azo compounds. researchgate.netslideshare.netyoutube.com

The following table outlines the major reactions of aryl diazonium salts.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloride) | masterorganicchemistry.com |

| Sandmeyer Reaction | CuBr / HBr | -Br (Bromide) | masterorganicchemistry.com |

| Sandmeyer Reaction | CuCN / KCN | -CN (Nitrile) | masterorganicchemistry.com |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F (Fluoride) | organic-chemistry.orgmasterorganicchemistry.com |

| Substitution with Iodide | KI | -I (Iodide) | organic-chemistry.org |

| Hydrolysis | H₂O, H⁺, Heat | -OH (Phenol) | masterorganicchemistry.com |

| Reduction | H₃PO₂ | -H (Deamination) | masterorganicchemistry.com |

| Azo Coupling | Phenol (B47542), Aniline, or other activated arenes | -N=N-Ar (Azo compound) | researchgate.netyoutube.com |

Reactions Involving the Methyl Group

The methyl group of this compound, while generally less reactive than the amino group or the aromatic ring itself, can undergo specific transformations under appropriate conditions. The reactivity of this benzylic methyl group is influenced by the electronic effects of the other substituents on the ring. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro) groups complicates predictions, but several key reaction types are plausible, primarily radical halogenation and oxidation.

Radical Halogenation: The hydrogens of the methyl group can be substituted by halogens (chlorine or bromine) through a free-radical mechanism. This type of reaction is typically initiated by UV light or the use of a radical initiator like AIBN (azobisisobutyronitrile) or peroxides. libretexts.org The reaction proceeds via a chain mechanism involving halogen radical intermediates. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for benzylic bromination.

The substitution can proceed sequentially, replacing one, two, or all three hydrogen atoms of the methyl group. The extent of halogenation can be controlled by the stoichiometry of the halogenating agent.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (aldehyde) or a carboxyl group (carboxylic acid). The oxidation of a methyl group on an aromatic ring typically requires strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid. However, the conditions must be carefully chosen to avoid degradation of the aniline ring, which is sensitive to oxidation. The presence of the deactivating nitro group might necessitate harsh reaction conditions, while the activating amino group could be susceptible to oxidation itself. To circumvent this, the amino group is often protected, for instance by acetylation to form an acetamide, before carrying out the oxidation. Following the oxidation of the methyl group, the protecting group can be removed by hydrolysis to regenerate the amino group.

Below is a table summarizing potential reactions of the methyl group in this compound.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or peroxide), CCl₄, heat | 4-Chloro-3-(bromomethyl)-2-nitroaniline | Benzylic bromination is selective for the methyl group over the aromatic ring. |

| Radical Chlorination | Cl₂, UV light or heat | 4-Chloro-3-(chloromethyl)-2-nitroaniline | Can lead to di- and tri-chlorinated products. libretexts.org |

| Oxidation to Carboxylic Acid | 1. Acetic anhydride (B1165640) (to protect the amino group) 2. KMnO₄, heat 3. H₃O⁺ (workup) 4. H₃O⁺ or OH⁻ (to deprotect the amino group) | 2-Amino-5-chloro-6-nitrobenzoic acid | The amino group requires protection to prevent its oxidation. |

Regioselectivity and Stereochemical Considerations in this compound Reactions

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the four existing substituents. These effects determine the position at which an incoming electrophile will attack the benzene ring. unizin.org

The directing influence of each substituent is as follows:

-NH₂ (Amino): A strongly activating, ortho-, para-director. byjus.com

-CH₃ (Methyl): A weakly activating, ortho-, para-director. libretexts.org

-Cl (Chloro): A deactivating, ortho-, para-director. unizin.org

-NO₂ (Nitro): A strongly deactivating, meta-director. libretexts.org

In polysubstituted benzene rings, the directing effects of the substituents combine to determine the final position of substitution. The most powerful activating group generally controls the regioselectivity. In this compound, the amino group is the most potent activating group, and its directing effect will be dominant. libretexts.org

The positions ortho to the amino group are C1 (occupied by the nitro group) and C6. The position para to the amino group is C4 (occupied by the chloro group). Therefore, electrophilic substitution is strongly directed towards the unoccupied C6 position. The C5 position is meta to the amino group and is therefore disfavored.

However, under strongly acidic conditions, such as those used for nitration (a mixture of concentrated nitric and sulfuric acids), the amino group can be protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a strongly deactivating, meta-director. byjus.comchemistrysteps.com In this scenario, the directing effects would change, potentially leading to substitution at the C5 position, which is meta to the newly formed anilinium group.

The following table summarizes the directing effects of the substituents on the aromatic ring of this compound for electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Directing Influence | Relative Power |

| -NH₂ | C2 | Activating | Ortho, Para | Strong |

| -CH₃ | C3 | Activating | Ortho, Para | Weak |

| -Cl | C4 | Deactivating | Ortho, Para | Weak |

| -NO₂ | C1 | Deactivating | Meta | Strong |

Stereochemical Considerations:

The starting molecule, this compound, is achiral and does not have any stereocenters. Stereochemical considerations become relevant when a reaction introduces a chiral center into the molecule or its products.

For example, if the methyl group undergoes a reaction that results in a new substituent, creating a chiral center (e.g., oxidation to a secondary alcohol), a racemic mixture of two enantiomers would be formed. This is because the attack of the reagent on the prochiral center is equally likely from either face. The formation of a single enantiomer or an excess of one (an enantioselective reaction) would necessitate the use of a chiral reagent, catalyst, or solvent. organicchemistrytutor.com

Similarly, if a reaction on the aromatic ring were to introduce a substituent that makes one of the ring carbons a stereocenter, a pair of enantiomers would result. Reactions that are stereospecific, where a particular stereoisomer of the starting material leads to a specific stereoisomer of the product, are not directly applicable here as the starting material is achiral. organicchemistrytutor.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Methyl 2 Nitroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4-Chloro-3-methyl-2-nitroaniline reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a given proton. Electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups, tend to deshield nearby protons, shifting their resonance to a higher frequency (downfield). Conversely, electron-donating groups, like the amino (-NH₂) and methyl (-CH₃) groups, cause an upfield shift.

In a typical ¹H NMR spectrum of a related compound, 4-chloro-3-nitroaniline (B51477) in DMSO-d₆, the aromatic protons appear as distinct signals. For instance, the proton at position A shows a chemical shift of 7.321 ppm, proton B is at 7.145 ppm, and proton C is at 6.848 ppm. The protons of the amino group (D) are observed at 5.94 ppm. chemicalbook.com For 4-chloro-2-nitroaniline (B28928) in DMSO-d₆, the aromatic protons are observed at 7.946 ppm (A), 7.434 ppm (C), and 7.081 ppm (D), with the amino protons (B) appearing around 7.55 ppm. chemicalbook.com These shifts are influenced by the positions of the electron-withdrawing nitro and chloro groups and the electron-donating amino group on the benzene (B151609) ring. msu.edupdx.edu

The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) provides information about neighboring protons, governed by the n+1 rule.

Table 1: ¹H NMR Chemical Shifts for 4-Chloro-3-nitroaniline and Related Compounds

| Compound | Solvent | A (ppm) | B (ppm) | C (ppm) | D (ppm) | Reference |

| 4-Chloro-3-nitroaniline | DMSO-d₆ | 7.321 | 7.145 | 6.848 | 5.94 (NH₂) | chemicalbook.com |

| 4-Chloro-2-nitroaniline | DMSO-d₆ | 7.946 | 7.55 (NH₂) | 7.434 | 7.081 | chemicalbook.com |

| 2-Methyl-3-nitroaniline (B147196) | DMSO | 7.07 | 6.93 | 6.88 | 5.54 (NH₂), 2.07 (CH₃) | rsc.org |

| 4-Methyl-3-nitroaniline | DMSO | 7.15 | 7.09 | 6.80 | 5.55 (NH₂), 2.31 (CH₃) | rsc.org |

Note: The assignments A, B, C, and D correspond to the proton positions on the benzene ring as designated in the source data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts.

For 4-chloro-3-nitroaniline, the carbon atoms of the benzene ring show resonances in the aromatic region of the spectrum. chemicalbook.com The carbon attached to the chloro group and the carbon bearing the nitro group are significantly deshielded. In a related compound, 4-chloro-2-nitroaniline, the carbon atoms of the aromatic ring appear at various chemical shifts, reflecting the influence of the substituents. chemicalbook.com The presence of the methyl group in this compound would introduce an additional signal in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Chemical Shifts for 4-Chloro-3-nitroaniline and Related Compounds

| Compound | Solvent | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CH₃ (ppm) | Reference |

| 4-Chloro-3-nitroaniline | CDCl₃ | 148.34 | 110.94 | 132.28 | 145.99 | 114.96 | 119.38 | - | rsc.org |

| 2-Methyl-3-nitroaniline | DMSO | 151.98 | 111.00 | 149.07 | 127.13 | 117.89 | 113.97 | 12.88 | rsc.org |

| 4-Methyl-3-nitroaniline | DMSO | 149.26 | 108.21 | 147.96 | 133.07 | 118.58 | 119.02 | 18.78 | rsc.org |

Note: The numbering of the carbon atoms may vary depending on the specific compound and IUPAC naming conventions.

To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for establishing the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

For a molecule like this compound, HMBC would be crucial for connecting the methyl protons to the aromatic ring and for confirming the positions of the substituents relative to each other.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds such as N-H, C-H, C=C, C-N, C-Cl, and N-O provide a molecular fingerprint.

In the FT-IR spectrum of this compound, one would expect to see:

N-H stretching vibrations from the amino group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the methyl group, usually observed between 2850 and 3100 cm⁻¹.

**Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) **, which are strong bands typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C stretching vibrations of the aromatic ring, which appear in the 1450-1600 cm⁻¹ region.

N-H bending vibrations , which are typically seen around 1600 cm⁻¹. researchgate.net

C-N stretching vibrations , usually in the 1250-1360 cm⁻¹ range.

C-Cl stretching vibrations , which are found in the lower frequency region of 1000-600 cm⁻¹. researchgate.net

For the related compound 4-chloro-2-nitroaniline, the N-H bending vibrations are observed at 1628 cm⁻¹ (scissoring) and 921 cm⁻¹ (rocking). researchgate.net The C-H in-plane and out-of-plane bending vibrations are found in the regions of 1300-1000 cm⁻¹ and 900-667 cm⁻¹, respectively. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for Nitroaniline Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed in 4-chloro-2-nitroaniline (cm⁻¹) | Reference |

| N-H Stretching | 3300-3500 | - | |

| C-H Aromatic Stretching | 3000-3100 | - | |

| C-H Aliphatic Stretching | 2850-2970 | - | |

| N-H Bending | 1590-1650 | 1628 | researchgate.net |

| NO₂ Asymmetric Stretching | 1500-1560 | - | |

| C=C Aromatic Stretching | 1450-1600 | - | |

| NO₂ Symmetric Stretching | 1335-1385 | - | |

| C-N Stretching | 1250-1360 | - | |

| C-Cl Stretching | 600-1000 | - | researchgate.net |

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the nitro group and the C-Cl stretching vibration are expected to be prominent. For 4-chloro-2-nitroaniline, the N-H out-of-plane bending vibrations are identified at 838 cm⁻¹ and 812 cm⁻¹. researchgate.net The C-N stretching is observed at 1256 cm⁻¹, and the C-Cl group is confirmed by bands at 584 cm⁻¹ and 318 cm⁻¹. researchgate.net

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation.

Analysis of Nitro Group and Amino Group Vibrational Frequencies and Shifts

The vibrational characteristics of the nitro (NO₂) and amino (NH₂) groups in nitroaniline derivatives provide crucial insights into their molecular structure and electronic environment. Infrared (IR) spectroscopy is a primary tool for identifying these functional groups.

In aromatic nitro compounds, the NO₂ group exhibits two characteristic stretching vibrations: an asymmetric (ν_as) and a symmetric (ν_s) stretching mode. For many nitroanilines, these bands typically appear in the ranges of 1470–1550 cm⁻¹ and 1290–1350 cm⁻¹, respectively. The precise positions of these bands are sensitive to the electronic effects of other substituents on the aromatic ring.

The amino group (NH₂) displays characteristic symmetric and asymmetric stretching vibrations, which are observed in the 3300–3500 cm⁻¹ region of the IR spectrum. Additionally, NH₂ scissoring and rocking modes can be identified at lower frequencies. For instance, in 4-chloro-2-nitroaniline, sharp bands at 1628 cm⁻¹ and 921 cm⁻¹ have been attributed to the scissoring and rocking modes of the N-H bending, respectively. researchgate.net An out-of-plane N-H bending vibration has also been identified around 801 cm⁻¹. researchgate.net

The interplay of electron-donating (amino) and electron-withdrawing (nitro, chloro) groups influences the vibrational frequencies. This is due to changes in bond polarity and force constants. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to confirm assignments.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Nitroaniline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Scissoring | ~1628 | |

| Rocking | ~921 | |

| Out-of-plane Bend | ~801 | |

| Nitro (NO₂) | Asymmetric Stretch | 1470 - 1550 |

| Symmetric Stretch | 1290 - 1350 | |

| Carbon-Hydrogen (C-H) | In-plane Bend | 1000 - 1300 |

| Out-of-plane Bend | 667 - 900 |

Note: The exact wavenumbers can vary based on the specific molecular structure and measurement conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The most significant transitions in nitroanilines are typically π → π* and n → π* transitions. libretexts.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of conjugated systems. These transitions are generally high in intensity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital. These are typically of lower intensity compared to π → π* transitions. youtube.com

The electronic spectra of nitroanilines are often characterized by intramolecular charge-transfer (CT) bands. ulisboa.pt This arises from the electronic push-pull effect between the electron-donating amino group and the electron-withdrawing nitro group, facilitated by the aromatic ring. The position and intensity of these absorption bands are influenced by the substitution pattern on the benzene ring and the solvent used for the measurement. ulisboa.pt For instance, the UV-Vis spectrum of 4-chloro-3-nitroaniline has been recorded, contributing to the understanding of its electronic properties. nih.gov

In substituted nitroanilines, the presence of various functional groups can cause shifts in the absorption maxima (λ_max). A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) can occur depending on the nature and position of the substituents.

Table 2: Typical Electronic Transitions in Nitroaniline Derivatives

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation from a π bonding to a π antibonding orbital. | High energy, often below 400 nm. |

| n → π | Excitation from a non-bonding to a π antibonding orbital. | Lower energy, can extend into the visible region. |

| Charge-Transfer (CT) | Electron transfer from a donor to an acceptor part of the molecule. | Can be a dominant feature in the spectrum. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with peaks at M and M+2 in an approximate 3:1 ratio.

The fragmentation of nitroaromatic compounds in a mass spectrometer often involves characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for nitroanilines include:

Loss of NO₂: A significant fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitro group (NO₂), resulting in a fragment ion [M - 46]⁺.

Loss of NO and CO: Subsequent or alternative fragmentation can involve the loss of nitric oxide (NO) followed by carbon monoxide (CO), a common pattern for nitroarenes.

Cleavage of the amino group: Fragmentation involving the amino group can also occur.

Loss of Chlorine: The chlorine atom can also be lost as a radical, leading to a fragment at [M - 35]⁺.

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of its constituent functional groups. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments.

Table 3: Predicted Fragmentation Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 186 | Molecular Ion |

| [M+2]⁺ | 188 | Isotope peak due to ³⁷Cl |

| [M-NO₂]⁺ | 140 | Loss of the nitro group |

| [M-Cl]⁺ | 151 | Loss of the chlorine atom |

Note: The relative intensities of these peaks would depend on the ionization method and energy.

Computational and Theoretical Investigations of 4 Chloro 3 Methyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method allows for the calculation of a molecule's ground-state properties by modeling its electron density. For 4-Chloro-3-methyl-2-nitroaniline, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as geometry optimization.

The process involves finding the lowest energy conformation by calculating forces on the atoms and iteratively adjusting their positions until a minimum on the potential energy surface is reached. Such calculations yield crucial data, including optimized bond lengths, bond angles, and dihedral angles. Studies on related nitroaniline derivatives using DFT with basis sets like 6-31++G(d,p) have shown that environmental factors, such as the polarity of a solvent, can influence these geometric parameters. researchgate.net For instance, it has been observed in similar molecules that bond lengths tend to increase with rising solvent polarity. researchgate.net

From an optimized geometry, a wealth of electronic properties can be derived. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Nitroaniline Derivative Core Structure (Based on DFT Principles) This table is illustrative and shows the type of data obtained from a DFT geometry optimization. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amine) | ~1.39 Å | |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-Cl | ~1.74 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angles | C-C-C (aromatic) | ~118° - 121° |

| C-C-N (amine) | ~120° | |

| C-C-N (nitro) | ~119° | |

| O-N-O (nitro) | ~124° |

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds, specifically the C-N bonds of the amino and nitro groups and the C-C bond of the methyl group, means that this compound can exist in various conformations. Conformational analysis is the study of the energies and relative stabilities of these different spatial arrangements.

A potential energy surface (PES) scan is a common computational technique to explore these conformations. This is done by systematically rotating one or more dihedral angles (torsion angles) in predefined increments and calculating the single-point energy at each step. For this compound, key scans would involve the rotation of the amino (-NH2), nitro (-NO2), and methyl (-CH3) groups relative to the benzene (B151609) ring.

The resulting PES plot maps energy versus the dihedral angle(s), revealing low-energy valleys that correspond to stable conformers and high-energy peaks that represent transition states between them. This analysis helps identify the most likely shape of the molecule under different conditions and the energy barriers required for it to change conformation. The planarity of the nitro and amino groups with respect to the aromatic ring is a critical factor, as it affects the extent of electron delocalization and, consequently, the molecule's stability and properties.

Quantum Chemical Descriptors and Reactivity Predictions

Once the electronic structure is calculated, several quantum chemical descriptors can be derived to predict the molecule's reactivity. These numerical values provide insight into how the molecule will behave in chemical reactions.

Key descriptors for this compound would include:

HOMO and LUMO Energies : The energy of the Highest Occupied Molecular Orbital (EHOMO) indicates the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily polarized and more reactive.

Global Reactivity Descriptors : Derived from HOMO and LUMO energies, these include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and the electrophilicity index (ω = χ²/2η). These values quantify the molecule's resistance to charge transfer and its tendency to accept electrons.

For nitroaromatic compounds, the nitro group's strong electron-withdrawing nature typically lowers the LUMO energy, making the molecule susceptible to nucleophilic attack. The calculated descriptors can precisely quantify this effect and help predict sites of reaction.

Table 2: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the outermost electron; relates to nucleophilicity. |

| LUMO Energy (ELUMO) | - | Energy of the lowest empty orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | (I+A)/2 | Measures the power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to change in electron configuration. |

| Electrophilicity Index (ω) | χ²/2η | Describes the ability of a species to accept electrons. |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes.

For this compound, an MD simulation could be set up by placing one or more molecules in a "box" filled with a chosen solvent (like water or an organic solvent). The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This would reveal:

The flexibility of the molecule, including the rotation of its functional groups.

The formation and breaking of intermolecular hydrogen bonds with solvent molecules or other solute molecules.

The stability of potential dimers or aggregates formed through π-stacking and other forces.

Solvation effects and the arrangement of solvent molecules around the solute.

Studies on similar, though more complex, nitrobenzamide derivatives have used MD simulations to validate docking poses and confirm the stability of ligand-protein complexes over time by analyzing parameters like the root-mean-square deviation (RMSD). nih.gov A similar approach could be used to understand the dynamic stability of this compound aggregates.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a group of compounds with a specific activity, such as toxicity or biodegradability. nih.gov This is achieved by building a mathematical model.

To develop a QSAR model for a series of nitroaniline compounds including this compound, the process would be:

Data Collection : A dataset of related molecules with measured experimental activity is assembled.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature.

Model Building : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to create an equation that links a subset of the most relevant descriptors to the observed activity.

Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not a result of chance correlation.

While a specific QSAR model for this compound is not available in the reviewed literature, its calculated descriptors could be used as inputs for broader QSAR models that predict the properties of nitroaromatic compounds. For example, descriptors like the octanol-water partition coefficient (logP) and electronic parameters are frequently used to predict the environmental fate and toxicity of such chemicals.

Crystallographic Investigations of 4 Chloro 3 Methyl 2 Nitroaniline and Its Cocrystals

Hydrogen Bonding Network Analysis and Supramolecular Assembly

Without a determined crystal structure, an analysis of the hydrogen bonding network and supramolecular assembly is not possible. Such an analysis would typically identify classical hydrogen bonds (e.g., N-H···O) and weaker interactions that guide how individual molecules recognize each other and assemble into larger, ordered structures in the solid state.

Crystal Packing and Polymorphism

Details on the crystal packing of 4-Chloro-3-methyl-2-nitroaniline are unavailable. Furthermore, there are no reports on the existence of polymorphs—different crystal structures of the same compound—which can have significantly different physical properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information file (CIF) derived from single-crystal X-ray diffraction. This analysis provides insights into the nature and prevalence of contacts such as H···H, O···H, and Cl···H, which govern the crystal's stability.

Crystallographic Data Interpretation and Database Comparisons

A comparative analysis of the crystallographic data for this compound with entries in structural databases like the Cambridge Structural Database (CSD) is not feasible due to the lack of primary crystallographic data for the compound .

Derivatization Strategies and Synthetic Utility of 4 Chloro 3 Methyl 2 Nitroaniline

Synthesis of Advanced Organic Intermediates (e.g., heterocycles, fine chemicals)

4-Chloro-3-methyl-2-nitroaniline is a key intermediate in the synthesis of various advanced organic molecules, including heterocycles and other fine chemicals. nih.gov Its chemical structure allows for a range of reactions, making it a valuable precursor in multi-step syntheses.

One notable application is in the creation of complex heterocyclic systems. For instance, it has been utilized as a starting material for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comatlantis-press.com This transformation typically involves a three-step process of cyclization, nitration, and chlorination, starting from a related aniline (B41778) derivative. atlantis-press.comatlantis-press.com The resulting quinoline (B57606) derivative is a crucial intermediate for developing novel therapies that target signaling pathways in cancer cells. atlantis-press.com

The reactivity of the amino and nitro groups, along with the chloro substituent, allows for the construction of various ring systems. For example, the related compound 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been used to synthesize a variety of fused heterocyclic systems, including pyrimidinones (B12756618) and oxazinones. researchgate.net These complex molecules are of interest for their potential biological activities. researchgate.net

The synthesis of such advanced intermediates from this compound and its analogs often involves multi-step reaction sequences, as detailed in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-methoxyaniline | Cyclization, Nitrification, Chlorination | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.comatlantis-press.com |

| 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Various reagents | Pyrimidinone and oxazinone derivatives | researchgate.net |

Preparation of Novel Schiff Bases and Analogues

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound. jetir.orgresearchgate.net These compounds are valuable as intermediates in organic synthesis and as ligands in coordination chemistry. jetir.orgresearchgate.net

The amino group of this compound can react with various aldehydes and ketones to form novel Schiff bases. For example, the reaction of m-nitrobenzaldehyde with p-chloroaniline, a related compound, yields 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline. jetir.orgresearchgate.net This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. jetir.orgresearchgate.net

The general synthesis of Schiff bases from an aromatic amine and a carbonyl compound can be represented as follows:

| Amine | Carbonyl Compound | Resulting Schiff Base | Reference |

| p-Chloroaniline | m-Nitrobenzaldehyde | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.orgresearchgate.net |

| 3-nitroaniline | Benzaldehyde (B42025) | Schiff base of benzaldehyde and 3-nitroaniline | researchgate.net |

The resulting Schiff bases can be further modified. For instance, the nitro group on the Schiff base can be reduced to an amino group, creating a new derivative with different chemical properties. jetir.orgresearchgate.net These Schiff bases and their derivatives have been investigated for their potential applications in various fields, including medicinal chemistry. nih.gov

Formation of Thiourea (B124793) Derivatives and Related Structures

Thiourea derivatives are a class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S. They are of significant interest due to their presence in various biologically active molecules, including pharmaceuticals and pesticides. nih.gov this compound can serve as a precursor for the synthesis of novel thiourea derivatives.

A common method for preparing thiourea derivatives involves the reaction of a primary amine with an isothiocyanate. While specific examples starting directly from this compound are not detailed in the provided context, the general synthetic routes are well-established. For instance, N-(3-nitro-4-aminophenyl)-thiourea has been synthesized from nitrophenylenediamine, carbon disulfide, and ammonia. google.com

Another approach involves a one-pot synthesis where an aroyl chloride is treated with potassium thiocyanate (B1210189) and a substituted amine. nih.gov This method has been used to produce a variety of N-naphthoyl thiourea derivatives in high yields. nih.gov A more environmentally friendly method involves the condensation of amines and carbon disulfide in an aqueous medium. organic-chemistry.org

The general strategies for synthesizing thiourea derivatives are summarized in the table below:

| Starting Materials | Key Reagents | Product Type | Reference |

| Nitrophenylenediamine, Ammonia | Carbon Disulfide | N-(3-nitro-4-aminophenyl)-thiourea | google.com |

| Naphthoyl chloride, Substituted amines | Potassium Thiocyanate | N-naphthoyl thiourea derivatives | nih.gov |

| Primary amines | Carbon Disulfide | Symmetrical and unsymmetrical substituted thioureas | organic-chemistry.org |

These synthetic methods offer versatile pathways to a wide range of thiourea derivatives with potential applications in various chemical and biological fields.

Development of Coordination Compounds

Schiff bases and thiourea derivatives derived from this compound can act as ligands in the formation of coordination compounds with various metal ions. jetir.orgresearchgate.net The nitrogen and, in some cases, oxygen or sulfur atoms in these ligands can donate electron pairs to a central metal atom, forming stable complexes. jetir.orgresearchgate.net

For example, Schiff bases synthesized from substituted anilines have been used to prepare complexes with metals such as cobalt, nickel, and copper. researchgate.netisca.in The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt, such as a metal chloride, in a suitable solvent like ethanol. isca.in The resulting coordination compounds often exhibit distinct physical and chemical properties compared to the free ligands. researchgate.net

The formation of these complexes can be confirmed through various spectroscopic techniques, including FT-IR and NMR, which show characteristic shifts upon coordination. researchgate.netisca.in The geometry of the resulting metal complexes, such as octahedral, can also be determined through these analytical methods. researchgate.net

| Ligand Type | Metal Ion | Resulting Coordination Compound | Reference |

| Schiff base of benzaldehyde and m-nitroaniline | Nickel, Copper, Cobalt | Metal complexes of the Schiff base | researchgate.net |

| Schiff base of m-nitroaniline | Copper, Cobalt | Metal complexes of the Schiff base | isca.in |

The study of these coordination compounds is an active area of research, with potential applications in catalysis and materials science.

Application in Material Precursor Synthesis

While direct applications of this compound in the synthesis of bulk materials are not extensively documented, its role as a precursor to more complex organic molecules suggests its utility in creating specialized materials. The derivatives of this compound, such as the heterocycles and coordination compounds discussed previously, can be designed to have specific electronic, optical, or thermal properties.

For instance, the azo dyes synthesized from related anilines are widely used in the textile industry due to their vibrant colors and stability. The incorporation of a this compound moiety into a polymer backbone or as a side chain could potentially impart desired characteristics to the resulting material.

Furthermore, the ability of its derivatives to form coordination complexes opens up possibilities for creating metal-organic frameworks (MOFs) or other coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

While the direct use of this compound as a material precursor may be limited, its value lies in providing the chemical foundation for molecules that are then used to build advanced materials with tailored functionalities.

Emerging Applications and Research Frontiers for 4 Chloro 3 Methyl 2 Nitroaniline

Role in Advanced Organic Synthesis as a Building Block

4-Chloro-3-methyl-2-nitroaniline serves as a valuable building block in advanced organic synthesis, particularly for the creation of complex heterocyclic compounds. Its primary utility in this area stems from its ability to be converted into a substituted o-phenylenediamine (B120857) derivative.

The synthesis of benzimidazoles, a class of heterocyclic compounds with significant pharmacological and biological activities, often begins with an o-phenylenediamine. bohrium.comnih.gov The structure of this compound is primed for this conversion. The process involves a key chemical transformation: the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reduction yields 4-chloro-2,3-diaminotoluene.

Once this diamine intermediate is formed, it can undergo condensation reactions with a variety of reagents to form the benzimidazole (B57391) ring system. Common methods include:

Condensation with Aldehydes: Reacting the diamine with various aldehydes under oxidative conditions is a primary route to synthesize 2-substituted benzimidazoles. mdpi.comorganic-chemistry.org

Condensation with Carboxylic Acids: The Phillips method, a widely used technique, involves the condensation of the o-phenylenediamine with carboxylic acids or their derivatives (such as esters, acid chlorides, or amides) to yield the corresponding benzimidazole. bohrium.commdpi.com

The substituents on the original this compound molecule (the chloro and methyl groups) remain on the benzene (B151609) ring portion of the final benzimidazole product. This allows for the synthesis of specifically substituted benzimidazoles that can be further developed as therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs. bohrium.comnih.gov

Contribution to Dye and Pigment Chemistry

Substituted anilines are foundational to the dye and pigment industry, and this compound is a key intermediate in the synthesis of azo dyes. nih.gov Azo dyes, which account for a significant portion of all commercial dyes, are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. nih.gov This azo group acts as a chromophore, responsible for the color of the compound.

The synthesis of an azo dye using this compound involves a two-step process:

Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt. This is typically achieved by reacting the aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). nih.gov The resulting diazonium salt is highly reactive.

Azo Coupling: The unstable diazonium salt acts as an electrophile and is immediately reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.

The specific shade and properties of the resulting dye are determined by the molecular structure of both the original aniline (the diazo component) and the coupling component. The presence of the chloro and nitro groups on the this compound backbone influences the final color and fastness properties of the dye.

Application in Corrosion Inhibition Studies

The search for effective corrosion inhibitors is crucial for protecting metals in various industrial processes, particularly in acidic environments. Organic compounds containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-bonds are often effective corrosion inhibitors. mdpi.commdpi.com These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.comresearchgate.net

While direct studies on this compound are not prominent, research on structurally similar compounds like nitroanilines demonstrates their potential in this field. A study on the inhibition of zinc corrosion in nitric acid by ortho-, meta-, and para-nitroaniline revealed significant protective effects. researchgate.net The efficiency of these inhibitors was found to increase with their concentration. researchgate.net The mechanism is believed to be chemisorption, where the inhibitor molecules bind to both anodic and cathodic sites on the metal surface. researchgate.net

Given that this compound possesses the key structural features of an effective organic inhibitor—an aromatic ring, nitrogen and oxygen atoms in its amino and nitro groups—it represents a strong candidate for corrosion inhibition research.

Table 1: Corrosion Inhibition Efficiency of Nitroaniline Isomers on Zinc Data sourced from a study on zinc corrosion in 0.15 M nitric acid at 301 K. researchgate.net

| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (%) |